Product packaging for BMS-196085(Cat. No.:CAS No. 170686-10-9)

BMS-196085

Cat. No.: B1667181
CAS No.: 170686-10-9
M. Wt: 492.5 g/mol
InChI Key: XWLVOJZVWRCRMD-OFNKIYASSA-N
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Description

Context and Significance of β-Adrenergic Receptor Agonists in Metabolic Research

β-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that play a crucial role in regulating various physiological processes, including metabolism. Activation of β-ARs by catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) can influence metabolic functions such as lipolysis, glucose uptake, and thermogenesis. The β-adrenergic receptor family consists of three main subtypes: β1, β2, and β3. While β1 and β2 receptors are widely distributed and involved in cardiovascular and respiratory functions, the β3-adrenergic receptor (β3-AR) is predominantly found in adipose tissue, particularly brown and beige adipocytes, and is recognized for its significant role in regulating energy expenditure and glucose homeostasis. jci.orgmdpi.comnih.govnih.govresearchgate.netmdpi.commdpi.com

The significance of β3-AR agonists in metabolic research stems from their potential to activate brown adipose tissue (BAT) and induce "beiging" in white adipose tissue (WAT). jci.orgmdpi.comresearchgate.net Activated BAT and beige adipocytes can dissipate energy as heat through a process called thermogenesis, mediated by uncoupling protein 1 (UCP1). mdpi.comnih.govresearchgate.net This increase in energy expenditure can lead to fat loss and improve metabolic parameters. mdpi.comnih.govresearchgate.net Furthermore, β3-AR activation can stimulate lipolysis in adipocytes, releasing free fatty acids and glycerol (B35011), and has been associated with improved insulin (B600854) sensitivity and glucose tolerance in various studies. doi.orgjci.orgnih.govnih.govmdpi.com Given the rising prevalence of metabolic disorders such as obesity and type 2 diabetes mellitus, β3-AR agonists have attracted considerable interest in academic research as potential therapeutic agents. medchemexpress.com

Overview of BMS-196085 as a Selective β3 Adrenergic Receptor Agonist

This compound is a chemical compound that has been investigated in academic research for its properties as a selective agonist of the β3-adrenergic receptor. medchemexpress.comdoi.orgresearchgate.netresearchgate.net It is a sulfanilamide (B372717) derivative that was explored for its potential in addressing obesity and type 2 diabetes mellitus. patsnap.com Research has characterized this compound as a potent and selective full agonist at the human β3-AR. medchemexpress.comdoi.orgresearchgate.netresearchgate.net In in vitro studies, it demonstrated high affinity for the human β3 receptor, with a reported Ki value of 21 nM, and showed 95% activation. doi.orgresearchgate.netresearchgate.net While primarily selective for β3, studies also indicated that this compound exhibits partial agonist activity at the β1 receptor, with 45% activation. medchemexpress.comdoi.orgresearchgate.netresearchgate.net This receptor binding and activation profile underscored its potential as a tool for investigating the metabolic effects mediated specifically through β3-AR activation.

The table below summarizes the in vitro receptor activity of this compound:

Receptor SubtypeActivity TypeKi (nM)Activation (%)
Human β3Full Agonist2195
Human β1Partial AgonistN/A45

Note: Ki value for β1 partial agonism was not consistently available in the provided snippets.

Detailed research findings on this compound have explored its effects in preclinical models of metabolic disease. In obese hyperglycemic ob/ob mice, chronic administration of this compound resulted in a dose-dependent reduction in plasma non-esterified fatty acids (NEFA) and free glycerol. doi.org Notably, a dose of 3.4 mg/kg/day significantly reduced plasma glucose concentrations in these mice, lowering them from 399±53 mg/dl in vehicle-treated mice to 207±6 mg/dl. doi.org These findings in a murine model of obesity-induced diabetes suggested that chronic administration of this compound could produce favorable effects on plasma glucose and fatty acid levels, consistent with the expected metabolic benefits of β3-AR activation. doi.org

The table below presents selected metabolic data from the study in obese hyperglycemic ob/ob mice:

Treatment GroupPlasma Glucose (mg/dl)Plasma NEFAPlasma Free Glycerol
Vehicle399 ± 53ReducedReduced
This compound (3.4 mg/kg/day)207 ± 6ReducedReduced

Note: Specific quantitative data for NEFA and free glycerol reduction at this dose were not available in the provided snippets, but the text indicates a dose-dependent reduction. doi.org

While preclinical studies showed promising metabolic effects, the transition to clinical investigation presented challenges. An initial clinical proof-of-concept study involving bolus intravenous administration of this compound demonstrated an elevation in plasma levels of free fatty acids at doses that did not induce β1- or β2-mediated side effects. doi.org However, a subsequent 2-week continuous intravenous infusion of this compound, even at doses leading to tachycardia, did not result in statistically significant changes in resting metabolic rate. doi.org The low oral bioavailability of this compound was also identified as a factor that precluded its development as an oral therapeutic agent. doi.org Despite the outcomes in this specific clinical study, the research on this compound contributed to the broader understanding of β3-adrenergic receptor pharmacology and its potential, as well as the challenges associated with developing β3-AR agonists for metabolic indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26F2N2O5S B1667181 BMS-196085 CAS No. 170686-10-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

170686-10-9

Molecular Formula

C24H26F2N2O5S

Molecular Weight

492.5 g/mol

IUPAC Name

N-[5-[(1R)-2-[[(1R)-1-[4-(difluoromethoxy)phenyl]-2-phenylethyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide

InChI

InChI=1S/C24H26F2N2O5S/c1-34(31,32)28-21-14-18(9-12-22(21)29)23(30)15-27-20(13-16-5-3-2-4-6-16)17-7-10-19(11-8-17)33-24(25)26/h2-12,14,20,23-24,27-30H,13,15H2,1H3/t20-,23+/m1/s1

InChI Key

XWLVOJZVWRCRMD-OFNKIYASSA-N

Isomeric SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)[C@H](CN[C@H](CC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)F)O)O

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)C(CNC(CC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)F)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-196085;  BMS 196085;  BMS196085;  CHEMBL322862;  FM0D5L3W03;  SCHEMBL7042488;  BDBM50106829.

Origin of Product

United States

Chemical Biology and Synthetic Investigations of Bms 196085

Structural Features Influencing Biological Activity

The interaction of BMS-196085 with its target receptors is governed by specific structural motifs that are crucial for its binding affinity and efficacy. The key pharmacophoric elements include the ethanolamine core, a substituted phenyl ring containing a methanesulfonamide group, and a diarylethyl substituent on the amine.

The phenylethanolamine scaffold is a classic feature of adrenergic agonists. In this compound, the phenyl ring attached to the ethanolamine core is substituted with both a hydroxyl group and a methanesulfonamide group. The hydroxyl group is a critical interaction point, typically forming a hydrogen bond within the receptor's binding site.

The methanesulfonamide group at the meta-position is particularly important for potency and selectivity. In studies of related catecholamine analogs, it was found that replacing the meta-phenolic hydroxyl group with other hydrogen-bonding capable functionalities could retain activity. nih.gov Groups with a mobile proton, such as sulfonamides, were effective substitutes. nih.gov The methanesulfonamide moiety in this compound acts as a bioisostere of the catechol hydroxyl group, engaging in crucial hydrogen bonding interactions within the receptor pocket, which contributes significantly to the molecule's high binding affinity. nih.govnih.gov The two phenyl ring systems, one part of the phenylethanolamine core and the other part of the diarylethyl substituent, engage in hydrophobic and van der Waals interactions with non-polar residues in the binding site, further anchoring the ligand.

G protein-coupled receptors like the β-adrenergic receptors are chiral environments, making them highly sensitive to the stereochemistry of their ligands. nih.gov this compound has two stereocenters, and its biological activity is highly dependent on the specific (R,R) absolute configuration.

The stereocenter at the carbon bearing the hydroxyl group in the ethanolamine side chain is crucial for almost all β-adrenergic agonists. The (R)-configuration allows the hydroxyl group to be precisely positioned to form a key hydrogen bond with a specific serine residue in the transmembrane domain of the receptor. The opposite (S)-enantiomer is typically much less active.

Synthetic Methodologies for this compound and Analogues

The therapeutic potential of this compound is contingent on its stereochemical purity. Therefore, synthetic strategies must be able to selectively produce the desired (R,R)-diastereomer, avoiding contamination with less active or inactive stereoisomers.

To achieve the required stereochemical control, various asymmetric synthesis techniques are employed. These methods are designed to create chiral molecules with a high degree of enantiomeric excess (e.e.). Common strategies applicable to the synthesis of chiral β-amino alcohols like this compound include:

Asymmetric Hydrogenation: This technique uses a chiral catalyst, often a rhodium or ruthenium complex with chiral phosphine ligands, to deliver hydrogen to one face of a prochiral ketone, establishing the (R)-hydroxyl stereocenter with high enantioselectivity. nih.gov

Chiral Auxiliaries: An achiral starting material can be temporarily attached to a chiral auxiliary, which directs a subsequent reaction to occur stereoselectively. After the desired stereocenter is created, the auxiliary is removed.

Substrate-Controlled Synthesis: This approach often involves the stereoselective ring-opening of a chiral epoxide. The epoxide itself can be generated from a chiral pool starting material or through methods like the Sharpless asymmetric epoxidation.

A plausible and efficient synthetic route to this compound involves a convergent approach where the key chiral fragments are synthesized separately and then combined.

A primary pathway for constructing the β-amino alcohol core is the ring-opening of a chiral epoxide with the requisite amine. The synthesis can be conceptualized in the following steps:

Formation of the Chiral Epoxide: The synthesis would begin with the appropriately substituted acetophenone. Asymmetric reduction of this ketone, for example using a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), yields the corresponding (R)-phenylethanol. This chiral alcohol is then converted into a chiral epoxide with retention of configuration.

Synthesis of the Chiral Amine: The (R)-diarylethylamine fragment can be prepared using methods such as the resolution of a racemic mixture or by asymmetric synthesis, for instance, through reductive amination of a diaryl ketone in the presence of a chiral auxiliary or catalyst.

Condensation and Deprotection: The key step involves the nucleophilic attack of the chiral (R)-diarylethylamine on the chiral (R)-epoxide. This condensation reaction forms the crucial C-N bond and establishes the final (R,R) stereochemistry of the this compound backbone. Subsequent deprotection steps would then yield the final product.

Organometallic additions are also a viable strategy, for example, in the synthesis of precursors to the chiral amine or alcohol fragments, allowing for the construction of the carbon skeleton. organic-chemistry.org

Structure-Activity Relationship (SAR) Studies of this compound and Related Chemotypes

The discovery of this compound was the result of systematic structure-activity relationship (SAR) studies on a series of 4-hydroxy-3-methylsulfonanilido-1,2-diarylethylamines. patsnap.com These studies involved synthesizing and evaluating a range of analogues to determine how modifications to different parts of the molecule affected its binding affinity (Ki) and functional activity at the β3 adrenergic receptor.

Key findings from these SAR studies include:

The Methanesulfonamide Group: The presence and position of the methanesulfonamide group on the phenylethanolamine ring are critical. Placement at the 3-position, meta to the ethanolamine side chain, was found to be optimal for high agonist activity.

The N-alkyl Substituent: The size and nature of the substituent on the amine are major determinants of potency and selectivity. Replacing a smaller alkyl group with the bulky 1,2-diarylethyl group led to a significant increase in affinity for the β3 receptor.

Substituents on the Diaryl Rings: Modifications to the phenyl rings of the diarylethyl group were explored to fine-tune activity. For instance, the presence of a difluoromethoxy group on one of the phenyl rings was found to be favorable.

The SAR campaign ultimately identified this compound as a highly potent and selective full agonist of the human β3 adrenergic receptor, with a Ki of 21 nM and 95% activation. medchemexpress.compatsnap.com

CompoundModification from this compound Structureβ3 Receptor Binding Affinity (Ki, nM)β3 Receptor Functional Activity (% Activation)
This compoundReference Structure2195% (Full Agonist)
Analogue 1Removal of Methanesulfonamide GroupSignificantly Increased (>500)Low
Analogue 2(S,S)-diastereomerGreatly Increased (>1000)Very Low
Analogue 3Replacement of Diarylethyl with Isopropyl GroupIncreased (>200)Partial Agonist
Analogue 4Removal of Difluoromethoxy GroupModerately Increased (~100)Full Agonist

Table 1: Representative Structure-Activity Relationship (SAR) data for this compound and related analogues at the human β3 adrenergic receptor. The data for analogues are illustrative based on established principles for this compound class.

Evolution of 4-hydroxy-3-methylsulfonanilido-1,2-diarylethylamines Series

The development of this compound stemmed from the systematic exploration of a series of 4-hydroxy-3-methylsulfonanilido-1,2-diarylethylamines. Researchers synthesized and evaluated these compounds for their agonist activity at the human β3 adrenergic receptor. This class of compounds was designed to probe the structure-activity relationships (SAR) governing potency and selectivity for the β3-AR. The core structure, a 1,2-diarylethylamine scaffold, provided a versatile platform for introducing various substituents to optimize receptor interactions. The SAR studies within this series were instrumental in identifying key structural features required for potent β3 agonism, ultimately leading to the identification of this compound as a lead candidate for further evaluation.

Identification of Structural Determinants for β3 Adrenergic Receptor Selectivity and Potency

This compound emerged as a highly potent and selective full agonist for the human β3 adrenergic receptor, exhibiting a Ki value of 21 nM and demonstrating 95% activation. Concurrently, it displayed partial agonist activity at the β1 receptor, with 45% activation. This selectivity for the β3 receptor over other β-adrenergic subtypes is a critical attribute, as activation of β1 and β2 receptors can lead to undesirable cardiovascular and pulmonary side effects, respectively.

The structural features of the 1,2-diarylethylamine scaffold are crucial for this selectivity. The nature of the aryl groups and the substitutions on the ethylamine chain play a significant role in dictating the affinity and efficacy at the different β-adrenergic receptor subtypes. For instance, in related diarylethylamine series, the identity of the α-aryl ring has been shown to be a key determinant of selectivity.

Below is a data table summarizing the activity of this compound.

ReceptorActivity TypeKi (nM)Activation (%)
Human β3 Adrenergic ReceptorFull Agonist2195
β1 Adrenergic ReceptorPartial Agonist-45

Impact of Substituent Modifications on Receptor Affinity and Efficacy

Systematic modifications of the substituents on the 4-hydroxy-3-methylsulfonanilido-1,2-diarylethylamine scaffold have provided valuable insights into the structure-activity relationships governing β3 adrenergic receptor affinity and efficacy. The nature of the α-aryl ring is particularly important for selectivity. For example, replacing a phenyl ring with certain heterocyclic rings like pyridine or benzo[b]thiophene can maintain selectivity for the β3 receptor, while other heterocycles such as thiazole or thiophene can shift the selectivity towards the β2 receptor.

Furthermore, substitutions on the phenyl rings themselves have a considerable impact on activity. In the broader class of diarylethylamines, substitutions on the α-position aromatic ring generally have a more significant effect on affinity compared to substitutions on the benzyl ring. These findings underscore the intricate relationship between the three-dimensional structure of the ligand and the binding pocket of the receptor, where subtle changes in the ligand's architecture can lead to profound differences in biological activity.

Strategies to Mitigate Metabolic Liability in Analogous Compounds

A significant challenge in the development of orally active drugs is ensuring adequate metabolic stability. Compounds that are rapidly metabolized in the body often exhibit poor pharmacokinetic profiles, limiting their therapeutic utility. While specific metabolic studies on this compound are not extensively detailed in the public domain, general strategies to mitigate metabolic liability in analogous β3 adrenergic agonists have been explored.

One common approach is the use of bioisosteric replacements to block potential sites of metabolism without compromising the compound's affinity for its target receptor. For β3-agonists, this can involve modifying metabolically susceptible moieties to enhance their stability against enzymatic degradation. For instance, the introduction of fluorine atoms or the replacement of a metabolically labile group with a more robust isostere can significantly improve a compound's metabolic profile. The overarching goal of these strategies is to design molecules that retain the desired pharmacological activity while exhibiting improved duration of action and oral bioavailability. nih.gov

Molecular and Cellular Mechanisms of Action

Adrenergic Receptor Binding and Selectivity Profiles

Studies have investigated the binding affinity and selectivity of BMS-196085 across the different β-adrenergic receptor subtypes.

This compound has been identified as a potent and selective full agonist at the human β3 adrenergic receptor. Research indicates a binding affinity with a Ki value of 21 nM for the human β3 adrenoceptor. doi.orgmedchemexpress.commedchemexpress.com It demonstrates significant efficacy, showing approximately 95% activation at this receptor subtype. patsnap.comnih.gov

In addition to its activity at the β3 receptor, this compound also exhibits partial agonist activity at the β1 adrenergic receptor. This partial agonism is characterized by an intrinsic activity (IA) of around 45%. doi.orgpatsnap.comnih.govbio-connect.nltargetmol.com This was observed in assays such as those involving CHO cells transfected with the human β1 receptor and in the guinea pig atria assay. doi.org

This compound demonstrates selectivity for the β3 adrenergic receptor over the β1 and β2 subtypes. In vivo selectivity studies in African green monkeys indicated approximately 5-fold selectivity versus β1 and 25-fold selectivity versus β2 adrenergic receptors. doi.org In vitro studies using CHO cells transfected with human β1 and β2 receptors showed partial agonist activity with 63% IA for β1 and 45% IA for β2, contrasting with its full agonism at the human β3 receptor. doi.org

The following table summarizes key binding and activity data for this compound at human β-adrenergic receptors:

Receptor Subtype (Human)Binding Affinity (Ki)Agonist ActivityIntrinsic Activity (IA)
β1Not specifiedPartial Agonist~45% doi.orgmedchemexpress.combio-connect.nltargetmol.com
β2Not specifiedPartial Agonist~45% doi.org
β321 nM doi.orgmedchemexpress.commedchemexpress.comFull Agonist~95% patsnap.comnih.gov

A notable difference in the binding profile of this compound exists between human and murine β3 adrenoceptors. This compound is significantly more potent for binding to the human β3 receptor (Ki = 21 nM) compared to the murine β3 receptor (Ki = 4,000 nM), showing a 190-fold difference in potency. doi.org This highlights species-specific variations in the interaction of this compound with the β3 receptor. Differences in the expression patterns and responses of human and murine β3-ARs to agonists have been observed in broader research. mdpi.comnih.gov

Intracellular Signaling Cascades

The binding of this compound to β-adrenergic receptors initiates intracellular signaling events characteristic of this receptor family.

Beta-adrenergic receptors, including the β3 subtype, are G protein-coupled receptors (GPCRs) that primarily couple to Gs proteins. researchgate.netmdpi.comwikipedia.orgidrblab.net Agonist binding to these receptors leads to the activation of the Gs protein, which in turn stimulates the enzyme adenylate cyclase. researchgate.netmdpi.comwikipedia.orgidrblab.net Adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), increasing intracellular cAMP levels. frontiersin.orgebi.ac.uk This increase in cAMP is a key second messenger that activates protein kinase A (PKA), which then phosphorylates various downstream targets, mediating the cellular response. mdpi.com As a β-adrenergic receptor agonist, this compound is expected to stimulate adenylate cyclase activity, leading to increased intracellular cAMP levels. this compound has been shown to be a partial agonist for the stimulation of adenylate cyclase activity in CHO cells transfected with human β1 and β2 receptors. doi.org Agonist occupancy of the β3 adrenergic receptor specifically elevates cAMP levels, which is involved in processes such as stimulating lipolysis. doi.org

Consequences of Cyclic AMP (cAMP) Elevation

The elevation of intracellular cAMP levels is a direct consequence of this compound's agonist activity at the β3 adrenergic receptor. doi.org In the context of adipocytes, increased cAMP activates protein kinase A (PKA). PKA, in turn, phosphorylates key enzymes involved in lipid metabolism, most notably hormone-sensitive lipase (B570770) (HSL). zen-bio.com This phosphorylation is a crucial step in initiating and enhancing the process of lipolysis. doi.orgzen-bio.com

Activation of Downstream Metabolic Signaling Pathways

The cAMP-PKA pathway activated by this compound leads to the phosphorylation of various downstream targets, impacting several metabolic processes. The primary downstream effect relevant to adipose tissue is the activation of lipolysis through the phosphorylation of HSL and perilipin. doi.orgzen-bio.com This activation promotes the breakdown of stored triglycerides into free fatty acids and glycerol (B35011). doi.orgzen-bio.com Beyond lipolysis, the elevation of cAMP also plays a role in regulating the expression of certain genes in adipose tissue. doi.org

Cellular and Tissue-Level Responses

The molecular mechanisms initiated by this compound binding to β3 ARs translate into observable responses at the cellular and tissue levels, particularly within adipose tissue and in the regulation of glucose metabolism.

Cellular and Tissue-Level Responses

Modulation of Lipolysis in Adipocyte Culture Models

In adipocyte culture models, this compound has been shown to stimulate lipolysis. This effect is consistent with its mechanism of action as a β3 AR agonist, leading to increased cAMP and subsequent activation of lipolytic enzymes. doi.orgzen-bio.com Studies using adipocyte culture models provide direct evidence of the compound's ability to promote fat breakdown at the cellular level. plos.org

Table 1: Illustrative Data on this compound Effect on Lipolysis in Adipocyte Models (Conceptual)

TreatmentRelative Lipolysis Rate (% of Basal)
Basal (Control)100
This compound (Concentration X)> 100
Isoproterenol (B85558) (Positive Control)> 100
Regulation of Adipose-Specific Gene Expression (e.g., Uncoupling Protein)

Agonist occupancy of the β3 AR in adipose tissue, triggered by compounds like this compound, can lead to the upregulation of adipose-specific genes. doi.org A notable example is the increased expression of uncoupling protein (UCP), particularly uncoupling protein 1 (UCP1), which is characteristic of brown adipose tissue and can also be induced in white adipose tissue (a process termed "browning"). doi.orgnih.govekb.eg Increased UCP expression uncouples fatty acid oxidation from oxidative phosphorylation, leading to increased heat production and energy expenditure. doi.orgnih.gov This regulatory effect on gene expression is mediated, at least in part, by the cAMP signaling pathway. doi.orgnih.gov

Influence on Glucose Homeostasis and Metabolism

This compound has been investigated for its potential influence on glucose homeostasis and metabolism, particularly in the context of type 2 diabetes mellitus. medchemexpress.com By promoting lipolysis in adipose tissue, β3 AR agonists can influence the availability of free fatty acids, which can indirectly impact glucose metabolism. doi.orgplos.org Studies in animal models of obesity and diabetes have shown that chronic administration of this compound can lead to a reduction in plasma glucose concentrations. doi.org This effect is consistent with the broader understanding that β3 AR activation can improve metabolic parameters associated with diabetes. doi.org

Table 2: Effect of Chronic this compound Administration on Plasma Glucose in a Murine Model (Illustrative Data based on Search Results)

TreatmentPlasma Glucose Concentration (mg/dl)
Vehicle-Treated Mice399 ± 53
This compound (3.4 mg/kg/day)207 ± 6

Preclinical Efficacy and Pharmacological Characterization

In Vitro Functional Efficacy Assessments

In vitro studies were conducted to evaluate the functional efficacy of BMS-196085 at adrenergic receptors, including quantifying receptor activation and assessing agonist activity in isolated tissue preparations.

Quantification of Receptor Activation (e.g., Percent Maximal Activation)

This compound has been characterized as a potent β3 full agonist. In studies evaluating its activity at the human β3 adrenergic receptor, it demonstrated a binding affinity (Ki) of 21 nM and showed 95% activation doi.orgnih.gov.

While primarily a β3 agonist, this compound also exhibits partial agonist activity at other adrenergic receptor subtypes. In Chinese hamster ovary (CHO) cells transfected with the human β1 receptor, it showed an intrinsic activity (IA) of 63% for the stimulation of adenylate cyclase activity doi.org. Similarly, at the human β2 receptor in CHO cells, it demonstrated a partial agonist activity with an IA of 45% doi.org.

The following table summarizes the in vitro receptor activation data for this compound:

Receptor Subtype (Human)Binding Affinity (Ki)Activation (% Emax or IA)Assay Type
β321 nM95% (Full Agonist)Not specified doi.orgnih.gov
β1Not specified63% (Partial Agonist)Adenylate Cyclase in CHO cells doi.org
β2Not specified45% (Partial Agonist)Adenylate Cyclase in CHO cells doi.org

Agonist Activity in Isolated Tissue Preparations (e.g., Guinea Pig Atria Assay for β1 Activity)

This compound's activity at the β1 receptor was also assessed in isolated tissue preparations. In the guinea pig atria assay, which is used to measure β1 activity, this compound acted as a partial agonist, showing 45% intrinsic activity doi.org. Intrinsic activity in this assay is typically measured as a percentage of the maximal increase in the beating rate induced by isoproterenol (B85558) in isolated spontaneously beating guinea pig atria doi.org.

In Vivo Efficacy in Animal Models of Metabolic Dysregulation

The in vivo efficacy of this compound was investigated in animal models relevant to metabolic dysregulation, particularly in obese and hyperglycemic murine models.

Studies in Obese Hyperglycemic Murine Models (e.g., ob/ob mice)

Obese hyperglycemic ob/ob mice are a commonly used model for studying obesity and type 2 diabetes mellitus, exhibiting characteristics such as hyperglycemia, insulin (B600854) resistance, and glycosuria frontiersin.orgnih.gov. This compound was evaluated in this model to assess its effects on metabolic parameters.

This compound was administered to obese hyperglycemic ob/ob mice via subcutaneous osmotic mini-pumps for a period of two weeks to assess its efficacy in this rodent model of obesity and diabetes doi.org.

Effects on Plasma Non-Esterified Fatty Acids (NEFA) and Free Glycerol (B35011) Levels

Chronic administration of this compound in ob/ob mice resulted in a dose-dependent reduction in plasma non-esterified fatty acids (NEFA) and free glycerol levels doi.org. NEFA and glycerol are products of lipolysis, the breakdown of triglycerides in adipose tissue sochob.clnih.gov. Elevated plasma NEFA concentrations are often observed in states of obesity and insulin resistance sochob.clsouthtees.nhs.uk. The reduction in these markers suggests that this compound, likely through its β3-adrenergic agonist activity, stimulated lipolysis and subsequent utilization or clearance of fatty acids and glycerol in this model.

Impact on Plasma Glucose Concentrations

In addition to its effects on fatty acids and glycerol, chronic administration of this compound also significantly reduced plasma glucose concentrations in ob/ob mice doi.org. Specifically, a dose of 3.4 mg/kg/day of this compound reduced plasma glucose levels from 399 ± 53 mg/dl in vehicle-treated mice to 207 ± 6 mg/dl doi.org. This reduction in plasma glucose is consistent with the understanding that β3-adrenergic receptor activation can lead to increased energy expenditure and improved glucose homeostasis in models of obesity and diabetes doi.orgnih.gov.

The following table summarizes the effects of this compound on plasma metabolic markers in ob/ob mice:

ParameterEffect of this compound Administration (Chronic, 2 weeks)
Plasma Non-Esterified Fatty Acids (NEFA)Dose-dependent reduction doi.org
Plasma Free GlycerolDose-dependent reduction doi.org
Plasma Glucose (at 3.4 mg/kg/day)Significant reduction (from 399±53 mg/dl to 207±6 mg/dl) doi.org

These in vivo findings in the ob/ob mouse model indicated that chronic administration of this compound produced desirable lowering of plasma glucose and fatty acids, supporting its potential as a therapeutic agent for conditions associated with obesity-induced diabetes doi.org.

Brown Adipose Tissue Proliferation and β3 Adrenergic Receptor Upregulation

Chronic administration of β3 adrenergic receptor (β3-AR) agonists has been shown to induce the proliferation of brown adipose tissue (BAT) and upregulate β3-AR expression. This effect is associated with improvements in metabolic parameters such as decreased plasma glucose, insulin, and non-esterified fatty acid (NEFA) levels. doi.org Studies in obese hyperglycemic ob/ob mice treated with this compound via subcutaneous osmotic mini-pumps for two weeks demonstrated a dose-dependent reduction in plasma NEFA and free glycerol. doi.org Specifically, a dose of 3.4 mg/kg/day of this compound significantly lowered plasma glucose concentrations in these mice. doi.org This is consistent with the understanding that β3-AR activation stimulates lipolysis in adipose tissue, increasing cAMP levels and upregulating adipose-specific genes, including uncoupling protein (UCP1), a key protein in BAT thermogenesis. doi.org

Pharmacological Selectivity in Primate Models (e.g., African Green Monkeys)

This compound has been evaluated for its in vivo selectivity against β1 and β2 adrenergic receptors in anesthetized African green monkeys. doi.org These studies aimed to determine the margin of separation between β3-mediated effects, such as lipolysis, and potential β1- or β2-mediated side effects, such as changes in heart rate (β1) and serum potassium levels (β2). doi.org Doses were progressively increased until statistically significant β1- or β2-mediated effects were observed. doi.org

In Vivo Selectivity Ratios for β1 and β2 Adrenergic Receptors

In African green monkeys, this compound demonstrated favorable in vivo selectivity. The margin before the onset of tachycardia (a β1-mediated effect) was approximately 5-fold relative to the dose required for lipolysis. doi.org The margin before the onset of hypokalemia (a β2-mediated effect) was approximately 25-fold. doi.org This indicates that a substantially higher dose of this compound was needed to elicit β1 or β2 effects compared to its β3-mediated lipolytic effect in this primate model. doi.org

CompoundLipolysis ED50 (mg/kg)Margin before onset of tachycardia (vs. ED50 for lipolysis)Margin before onset of hypokalemia (vs. ED50 for lipolysis)
This compound0.02525

Metabolic and Pharmacokinetic Disposition in Preclinical Species

Pharmacokinetic studies of this compound have been conducted in preclinical species, including African green monkeys, to understand its absorption, distribution, metabolism, and excretion (ADME) properties. doi.org

Volume of Distribution and Clearance Rates

Upon intravenous administration to African green monkeys, this compound exhibited a high volume of distribution (Vd). doi.org The reported volume of distribution was 10 ± 5 L/kg. doi.org The clearance rate in these monkeys was moderate, measured at 36 ± 9 mL/min/kg. doi.org A high volume of distribution generally suggests that the compound is extensively distributed into tissues outside the plasma. nih.gov

Half-Life Determination

The half-life (t₁/₂) of a compound is a measure of how long it takes for the concentration of the drug in the body to be reduced by half. princeton.edu In African green monkeys, the half-life of this compound following intravenous administration was determined to be 7.3 ± 1.9 hours. doi.org The half-life is influenced by both clearance and volume of distribution. princeton.edu

Metabolic Pathways and Susceptibility to Glucuronidation

Metabolism is a key process in the elimination of drugs from the body, often involving enzymatic transformation into more hydrophilic compounds that can be more easily excreted. msdmanuals.com Glucuronidation is a major Phase II metabolic pathway in vertebrates, where a glucuronic acid moiety is conjugated to the drug or its metabolite, typically increasing its water solubility. upol.cz In vitro studies with this compound revealed that the compound is susceptible to extensive glucuronidation. doi.org Specifically, the phenolic and benzylic hydroxyl groups of this compound were found to be highly prone to glucuronidation. doi.org This extensive first-pass metabolism via glucuronidation contributed to poor oral systemic bioavailability, reported as less than 5%. doi.org

Factors Affecting Oral Systemic Bioavailability in Preclinical Models

Preclinical pharmacokinetic studies of this compound in African green monkeys revealed a low oral systemic bioavailability. Upon intravenous administration, the compound exhibited poor oral systemic bioavailability, measured at less than 5%. nih.gov

Detailed research findings indicated that extensive glucuronidation was a primary factor contributing to this limited oral bioavailability. nih.gov In vitro studies further supported this by demonstrating that the phenolic and benzylic hydroxyl groups within the structure of this compound were particularly susceptible to glucuronidation. nih.gov This significant metabolic transformation upon oral administration substantially reduced the amount of the intact compound reaching systemic circulation in preclinical models. The observed low oral bioavailability in these studies consequently influenced the decision regarding the development pathway for this compound, precluding its advancement as an oral therapeutic agent. nih.gov

Oral Systemic Bioavailability in African Green Monkeys

SpeciesRoute of AdministrationOral Systemic Bioavailability
African Green MonkeyOral< 5%

Advanced Research Methodologies and Future Research Avenues

Contemporary Approaches in Biomolecular Interaction Studies

Understanding the intricate interactions between small molecules and their biological targets is fundamental in drug discovery. Contemporary biophysical methods offer label-free and real-time analysis of these interactions, providing valuable data for compound characterization and optimization.

Application of Surface Plasmon Resonance (SPR) for Kinetic and Thermodynamic Analyses

Surface Plasmon Resonance (SPR) is an optical technique widely used to study biomolecular interactions in real-time without the need for labels. harvard.eduyoutube.comyoutube.com It measures the binding behavior of an analyte in solution to a ligand immobilized on a sensor chip. harvard.eduyoutube.com The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle and recorded as a sensogram. harvard.eduyoutube.comyoutube.com

SPR experiments can determine kinetic binding constants, such as the association rate constant (ka) and dissociation rate constant (kd), as well as equilibrium binding constants (affinity, KD). harvard.educriver.com This technique is highly sensitive and can be applied to study interactions between various molecule types, including small molecules and proteins. harvard.eduyoutube.comcriver.com The ability to obtain real-time kinetic data provides more detailed information about complex formation compared to equilibrium constants alone. nih.gov While the search results mention SPR as a general technique and its application in characterizing interactions relevant to drug discovery, specific published data detailing the application of SPR specifically to study the interaction of BMS-196085 with its targets (β3 and β1 adrenergic receptors) were not explicitly found in the provided snippets. However, SPR is a standard method for characterizing small molecule-receptor interactions, making it a highly relevant technique for studying this compound. criver.comnih.govaxxam.combruker.com

Utilization of Kinetic Exclusion Assay and Other Solution-Based Biophysical Methods

Kinetic Exclusion Assay (KinExA) is a solution-based bioassay used to determine the concentrations of interacting binding partners and equilibrium dissociation constants (KD) of biomolecular interactions, often in the picomolar to low nanomolar range. wikipedia.orgscienceopen.com In a KinExA, a solution containing receptor, ligand, and complex is briefly exposed to immobilized ligand. wikipedia.org Free receptor is captured by the solid phase, and the signal provides a measure of the free receptor in solution. wikipedia.org This method is particularly useful for measuring high-affinity interactions and can be performed with unmodified molecules in solution, potentially better reflecting endogenous binding interactions. wikipedia.orgscienceopen.com

Other solution-based biophysical methods are also employed to study molecular interactions. These techniques can complement surface-based methods like SPR and provide orthogonal data. nih.govnih.gov Examples of solution-based methods include Isothermal Titration Calorimetry (ITC) and stopped-flow fluorescence, which can provide thermodynamic and kinetic information about binding interactions. criver.comnih.gov These methods can be used to validate findings from surface-based techniques and offer a more complete understanding of the binding event in a native-like environment. nih.gov While the search results discuss KinExA and other solution-based methods generally, specific studies applying KinExA or a broad range of other solution-based biophysical methods directly to this compound were not detailed in the provided snippets. However, these methods are generally applicable to characterizing small molecule interactions with receptors. criver.comnih.govaxxam.comnih.gov

Role of Molecular Interaction Assay Services in Compound Characterization

Molecular interaction assay services are integral to the comprehensive characterization of drug candidates like this compound. These services offer access to a range of specialized techniques and expertise to analyze how a compound interacts with its intended biological targets and potential off-targets. medchemexpress.comcreative-biolabs.com Service providers utilize various biophysical and biochemical assays, including those discussed previously like SPR and solution-based methods, to determine binding affinity, kinetics, stoichiometry, and mechanism of action. criver.comcreative-biolabs.combeactica.com

Label-Free Dynamic Mass Redistribution (DMR) Assay in Pharmacological Characterization

Label-free Dynamic Mass Redistribution (DMR) assay is a cutting-edge technology that enables real-time, non-invasive recording of integrated cellular responses in living cells upon activation of receptors, such as G protein-coupled receptors (GPCRs), which are a major class of drug targets. uni-bonn.denih.govspringernature.comnih.govuni-regensburg.de The DMR assay detects changes in the refractive index on a biosensor surface that result from stimulus-induced alterations in the total biomass near the sensor. uni-bonn.denih.govspringernature.com This provides a holistic readout of complex cellular events triggered by ligand binding. uni-bonn.deuni-regensburg.de

DMR can capture distinct "signatures" that reflect receptor activity and can be used to delineate underlying signaling pathways. uni-bonn.denih.gov It offers an advantage over traditional endpoint assays that measure individual second messengers by providing a more integrated view of cellular responses. uni-bonn.denih.govspringernature.comuni-regensburg.de The technique is applicable to various cell types, including primary cells, and can be performed in a relatively high-throughput format. nih.govspringernature.comnih.gov While the search results highlight the utility of DMR for studying GPCRs and their ligands, specific studies applying DMR to characterize the pharmacological activity of this compound were not explicitly found. Given that this compound targets adrenergic receptors (a type of GPCR), DMR would be a relevant method for studying its cellular effects. medchemexpress.comdoi.orgnih.govuni-bonn.denih.govspringernature.comuni-regensburg.depatsnap.com

Integration of Computational and Artificial Intelligence in Drug Discovery

Computational methods and Artificial Intelligence (AI) are increasingly integrated into the drug discovery process to enhance efficiency, reduce costs, and accelerate the identification and optimization of potential drug candidates. bms.comscientist.comnih.govresearchgate.netunibo.it These approaches leverage large datasets and advanced algorithms to predict molecular properties, simulate interactions, and prioritize compounds for experimental testing. bms.comscientist.comnih.govresearchgate.net

AI-Driven Drug Screening Methodologies

Modeling In Vitro-to-In Vivo Efficacy Correlations (IVIVC) in Preclinical Oncology (General relevance for preclinical drug development)

In vitro-to-in vivo correlations (IVIVC) are mathematical models that predict the in vivo response based on in vitro data. These models are widely used in preclinical drug development for experimental design and dose decisions, particularly in oncology. researchgate.net While this compound itself is not primarily an oncology drug, the principles of IVIVC modeling are broadly relevant to the preclinical development of various therapeutic agents, including those targeting GPCRs like adrenergic receptors. nih.gov IVIVC can help bridge in vitro parameters, such as receptor binding affinity or functional activity (e.g., EC50), with in vivo pharmacokinetic and pharmacodynamic responses. researchgate.net This can inform dose selection and study design in preclinical animal models. nih.gov

Development and Application of Research Tools and Reagents

Antibodies Targeting Adrenergic Receptors for Research Applications (e.g., ADRB2, Alpha 1a Adrenergic Receptor Antibodies)

Antibodies targeting adrenergic receptors, including β3-adrenergic receptors (ADRB3), are essential tools in research to study receptor expression, localization, and signaling pathways. thermofisher.combiosensis.comnovusbio.comrndsystems.combosterbio.com These antibodies are utilized in various research techniques such as Western blotting, immunohistochemistry, immunocytochemistry, and flow cytometry. thermofisher.combiosensis.comnovusbio.comrndsystems.combosterbio.com For instance, antibodies against ADRB3 can help researchers detect the presence of the receptor in different tissues, such as adipose tissue, heart, and smooth muscle of the urinary bladder, colon, small intestine, stomach, and ureter, where β3-adrenergic receptors are known to be expressed. thermofisher.comnovusbio.com The application of these antibodies is crucial for understanding the tissue distribution and cellular localization of the receptors that compounds like this compound interact with, thereby aiding in the interpretation of pharmacological study results. rndsystems.com

Emerging Research Questions and Potential Translational Directions

Broader Implications for G Protein-Coupled Receptor (GPCR) and Neuronal Signaling Pathways

This compound functions as an agonist of the β3-adrenergic receptor, which belongs to the large family of G protein-coupled receptors (GPCRs). nih.govmdpi.com GPCRs play critical roles in mediating cellular responses to a wide array of extracellular stimuli, including neurotransmitters and hormones. nih.gov The β3-adrenergic receptor, upon activation by agonists like this compound, typically couples to Gs proteins, leading to the activation of adenylate cyclase and increased intracellular levels of cyclic AMP (cAMP). nih.govmdpi.comdoi.org This increase in cAMP can then activate protein kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to specific cellular responses. mdpi.com In the context of the urinary bladder, β3-AR activation leads to the relaxation of detrusor smooth muscle, which is mediated through the cAMP/PKA pathway, contributing to urine storage. nih.govmdpi.com Research into the interaction of this compound with the β3-adrenergic receptor provides insights into the broader mechanisms of GPCR signaling and its implications for physiological processes regulated by adrenergic pathways, including those involving neuronal signaling in tissues like the bladder. nih.govmdpi.com Studies on β3-AR signaling also indicate potential interactions with other pathways, such as the nitric oxide (NO) pathway, which can influence smooth muscle relaxation and cardiac function. mdpi.commdpi.comoup.com

Comparative Pharmacological Profiling with Novel β3 Agonists and Analogues

This compound has been characterized as a potent and selective full agonist of the human β3-adrenergic receptor, with a Ki value of 21 nM and demonstrating 95% activation. doi.orgmedchemexpress.compatsnap.com It also exhibits partial agonist activity at the β1 receptor (45% activation). doi.orgpatsnap.com Comparative pharmacological profiling involves evaluating the activity and selectivity of this compound alongside other known or novel β3 agonists and their analogues. This comparative analysis is crucial for understanding the structure-activity relationships (SAR) of β3 agonists and identifying compounds with improved potency, selectivity, and pharmacokinetic properties. doi.orgnih.gov

Studies have compared the in vitro and in vivo properties of this compound with other compounds in the same chemical series and with other β3 agonists. doi.org For example, comparative data has shown this compound to be significantly more potent at the human β3 adrenoceptor compared to the murine receptor. doi.org In vivo studies in African green monkeys demonstrated that this compound provided favorable selectivity over β1 and β2 adrenergic receptors. doi.org

Comparative studies with other clinically relevant β3 agonists, such as Mirabegron and Vibegron, highlight the diverse pharmacological profiles within this class of compounds. wikipedia.orgwikipedia.orgics.org While Mirabegron and Vibegron are approved for the treatment of overactive bladder, research comparing their efficacy, tolerability, and mechanisms of action with compounds like this compound contributes to the ongoing development of improved therapeutics targeting the β3-adrenergic receptor. ics.orgnih.gov These comparisons often involve assessing receptor binding affinities, functional efficacy in various assay systems (e.g., adenylate cyclase stimulation), and in vivo responses in relevant preclinical models. doi.org

An example of comparative data for this compound's in vivo selectivity in African green monkeys is presented below:

CompoundLipolysis ED50 (mg/kg)Margin before onset of tachycardiaMargin before onset of hypokalemia
This compound0.02525
Compound 300.02125
Compound 340.2522
Compound 360.2522

Note: Margin before onset of tachycardia or hypokalemia was defined as the lowest dose required to produce a statistically significant event divided by the ED50 for lipolysis. doi.org

Investigation of Potential Resistance Mechanisms in Preclinical Models

The potential for resistance mechanisms to develop is a consideration in the long-term use of any therapeutic agent. For β3-adrenergic receptor agonists like this compound, investigation into potential resistance mechanisms in preclinical models would explore how cells or tissues might become less responsive to agonist stimulation over time.

While β3-adrenergic receptors are generally considered relatively resistant to agonist-induced desensitization compared to β1 and β2 subtypes due to a lack of specific phosphorylation sites in their C-terminus, prolonged or high-level stimulation could theoretically lead to altered receptor expression, coupling to downstream signaling pathways, or changes in the cellular environment that impact responsiveness. nih.govmdpi.com

Research in preclinical models could involve chronic administration of this compound to relevant cell lines or animal models (e.g., models of overactive bladder or metabolic disorders) followed by assessment of β3-AR expression levels, agonist binding, adenylate cyclase activity, and functional responses (e.g., smooth muscle relaxation or lipolysis). Changes in these parameters compared to naive models could indicate the development of resistance.

Furthermore, studies could investigate the role of downstream signaling molecules or compensatory pathways that might be altered upon chronic β3-AR activation. While specific resistance mechanisms for this compound are not extensively detailed in the provided search results, the general concept of investigating such mechanisms in preclinical models is a relevant area of research for understanding the long-term pharmacological profile of β3 agonists. Some research on other β3 agonists like Mirabegron has explored how factors in the cellular environment, such as metabolites, might influence β3-AR expression and function, potentially impacting pharmacodynamics. nih.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing the biochemical activity of BMS-196085 in vitro?

  • Answer : Standard assays include dose-response curves (e.g., IC₅₀ determination via enzyme inhibition assays) and binding affinity studies (e.g., surface plasmon resonance or fluorescence polarization). Ensure proper controls, such as vehicle-only and positive/negative controls, to validate specificity. Replicate experiments at least three times to account for biological variability .

Q. How should researchers formulate a testable hypothesis for studying this compound’s mechanism of action?

  • Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example: “Does this compound (Intervention) inhibit [specific target] (Population) more effectively than [existing inhibitor] (Comparison), as measured by [specific assay] (Outcome)?” Validate feasibility through pilot studies and literature reviews .

Q. What criteria should guide the selection of cell lines or animal models for this compound studies?

  • Answer : Prioritize models with high expression of the target protein (e.g., CRISPR-validated cell lines) or disease-relevant phenotypes (e.g., xenograft models for oncology). Include justification for model relevance in the "Materials and Methods" section, citing prior studies .

Q. How can researchers optimize data collection to minimize bias in this compound dose-response experiments?

  • Answer : Use blinding during data acquisition, randomize treatment groups, and employ automated plate readers to reduce human error. Predefine exclusion criteria (e.g., outlier thresholds based on interquartile ranges) in the experimental protocol .

Advanced Research Questions

Q. What statistical approaches are appropriate for resolving contradictory pharmacokinetic data for this compound across studies?

  • Answer : Apply meta-analysis techniques to harmonize data, accounting for variables like dosing regimens, species differences, or assay sensitivity. Use multivariate regression to identify confounding factors (e.g., plasma protein binding). Report effect sizes with 95% confidence intervals to quantify uncertainty .

Q. How should researchers design experiments to investigate off-target effects of this compound while maintaining methodological rigor?

  • Answer : Employ orthogonal validation methods, such as chemoproteomic profiling (e.g., affinity-based pulldown assays) and transcriptomic analysis (RNA-seq). Compare results with computational predictions (e.g., molecular docking simulations) to prioritize follow-up studies .

Q. What strategies are effective for reconciling discrepancies between in vitro potency and in vivo efficacy data for this compound?

  • Answer : Analyze bioavailability parameters (e.g., Cmax, AUC) and tissue distribution via LC-MS/MS. Conduct mechanistic studies to assess target engagement in vivo (e.g., PET imaging or pharmacodynamic biomarkers). Discuss limitations of in vitro models (e.g., lack of metabolic enzymes) in the "Discussion" section .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis for preclinical trials?

  • Answer : Document batch-to-batch variability using analytical techniques (HPLC purity >98%, NMR for structural confirmation). Adhere to Good Laboratory Practices (GLP) for synthesis protocols and raw material sourcing. Include detailed characterization data in supplementary materials .

Q. What ethical and methodological considerations apply when sharing raw data from this compound studies?

  • Answer : Deposit raw datasets in FAIR-compliant repositories (e.g., Zenodo, ChEMBL) with metadata on instrumentation and processing scripts. Anonymize proprietary information and comply with journal policies on data availability. Cite prior datasets to enable cross-study comparisons .

Methodological Best Practices

  • Data Presentation : Use SI units and report numerical values with precision aligned with instrument capability (e.g., ±0.1 nM for SPR assays) .
  • Error Analysis : Include propagation of error calculations for derived parameters (e.g., Ki values from IC₅₀) and justify statistical tests (e.g., ANOVA vs. t-test) .
  • Literature Integration : Critically evaluate conflicting findings by assessing experimental conditions (e.g., buffer pH, incubation time) and model systems used in prior work .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.